
Benzoic Acid-d5 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic Acid-d5 Ethyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to be traced in various chemical reactions and biological processes. The molecular formula for this compound is C9H5D5O2, and it has a molecular weight of 155.21 .
Mechanism of Action
Target of Action
Benzoic Acid-d5 Ethyl Ester, also known as Ethyl Benzenecarboxylate-d5 or Ethyl Benzoate-d5 , primarily targets bacterial cells. It exhibits promising antibacterial activities against foodborne pathogenic bacteria .
Mode of Action
The compound interacts with its targets by disrupting their outer membrane . This disruption leads to an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in the treated pathogens . This suggests an increase in oxidative stress, revealing the mechanism of action of the compound .
Biochemical Pathways
Benzoic acids, including this compound, can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway . The metabolic pathways involved in the process act in four distinct cellular compartments: plastids, cytosol, peroxisome, and mitochondria .
Pharmacokinetics
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This process may influence the bioavailability of this compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. Scanning electron microscopy analysis of treated pathogens showed swollen and distorted cells . This indicates that the compound’s action leads to significant morphological changes in the bacterial cells.
Biochemical Analysis
Biochemical Properties
The major abundance of Benzoic Acid-d5 Ethyl Ester has been found in the leaf extract of Marsilea minuta . It interacts with various biomolecules, contributing to its antioxidant and antibacterial properties .
Cellular Effects
This compound influences cell function by increasing oxidative stress . It disrupts the outer membrane of food pathogens, leading to an increase in intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with virulent enzymes . It shows good affinity towards topoisomerase IV and TEM-72, suggesting its role in enzyme inhibition .
Temporal Effects in Laboratory Settings
Its antioxidant and antibacterial properties suggest potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzoic Acid-d5 Ethyl Ester typically involves the esterification of deuterated benzoic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent and a catalyst such as 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The choice of solvents and reagents is optimized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzoic Acid-d5 Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of deuterated benzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides and nucleophiles such as amines can be used under appropriate conditions.
Major Products:
Hydrolysis: Deuterated benzoic acid and ethanol.
Reduction: Deuterated benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic Acid-d5 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of benzoic acid derivatives.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
Benzoic Acid Ethyl Ester: Non-deuterated version with similar chemical properties but different isotopic composition.
Benzoic Acid Methyl Ester: Another ester derivative with a methyl group instead of an ethyl group.
Deuterated Benzoic Acid: The acid form without the ester group, used in similar research applications.
Uniqueness: Benzoic Acid-d5 Ethyl Ester is unique due to its deuterium content, which makes it particularly useful in tracing studies and kinetic isotope effect investigations. This isotopic labeling provides a distinct advantage in understanding reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Properties
IUPAC Name |
ethyl 2,3,4,5,6-pentadeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAGJQAFMTAQ-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


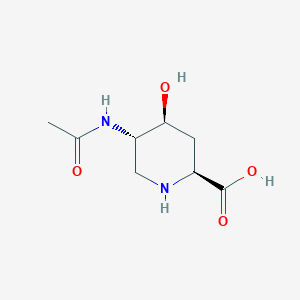
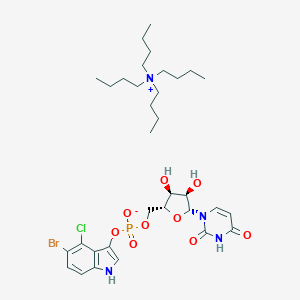
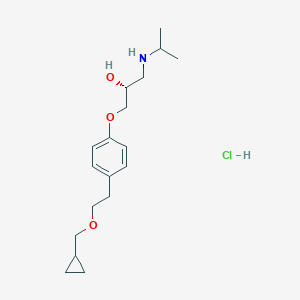
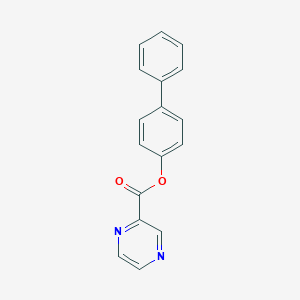

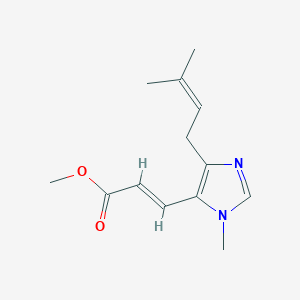

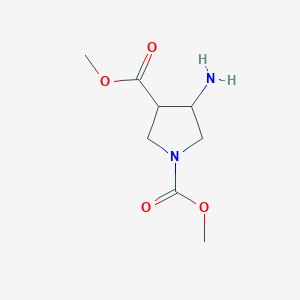
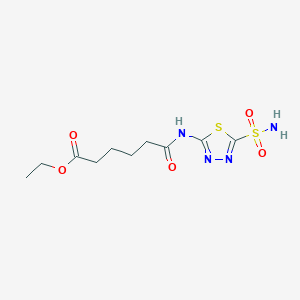

![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)
